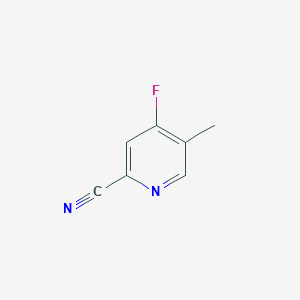
4-Fluoro-5-methylpicolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-5-methylpicolinonitrile is an organic compound with the molecular formula C7H5FN2 It is a derivative of picolinonitrile, where the hydrogen atom at the 4-position is replaced by a fluorine atom and the hydrogen atom at the 5-position is replaced by a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-methylpicolinonitrile typically involves the introduction of the fluorine and methyl groups onto the picolinonitrile core. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent is used to introduce the fluorine atom at the 4-position. The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient and cost-effective production. The exact methods can vary depending on the scale of production and the desired specifications of the final product.
化学反応の分析
Types of Reactions
4-Fluoro-5-methylpicolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
科学的研究の応用
4-Fluoro-5-methylpicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may have improved properties such as increased metabolic stability.
Industry: The compound can be used in the production of agrochemicals and materials with specific properties, such as increased resistance to degradation.
作用機序
The mechanism of action of 4-Fluoro-5-methylpicolinonitrile depends on its specific application. In a biological context, the fluorine atom can influence the compound’s interaction with enzymes or receptors, potentially enhancing its binding affinity or selectivity. The nitrile group can also participate in hydrogen bonding or other interactions that contribute to the compound’s overall activity.
類似化合物との比較
Similar Compounds
4-Fluoro-3-methylpicolinonitrile: Similar structure but with the methyl group at the 3-position.
5-Fluoro-4-methylpicolinonitrile: Similar structure but with the fluorine and methyl groups swapped.
4-Chloro-5-methylpicolinonitrile: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
4-Fluoro-5-methylpicolinonitrile is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in various synthetic applications.
特性
分子式 |
C7H5FN2 |
|---|---|
分子量 |
136.13 g/mol |
IUPAC名 |
4-fluoro-5-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5FN2/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,1H3 |
InChIキー |
PHTQIHHSCLUCRT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(N=C1)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate](/img/structure/B13941804.png)
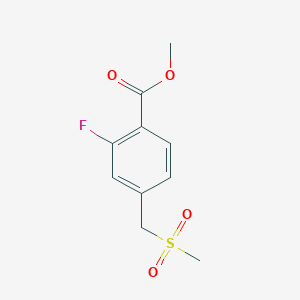

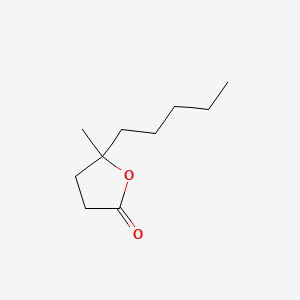

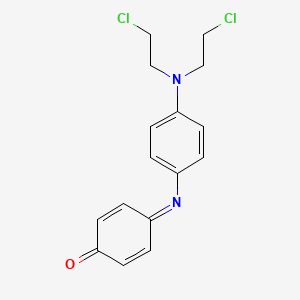

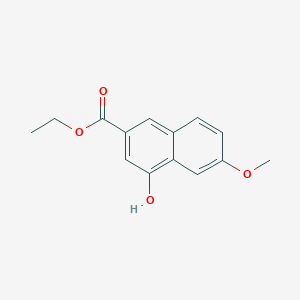
![5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine](/img/structure/B13941848.png)

![4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B13941868.png)
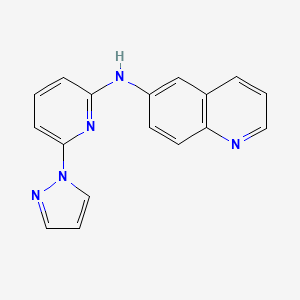
![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13941875.png)
![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13941880.png)
